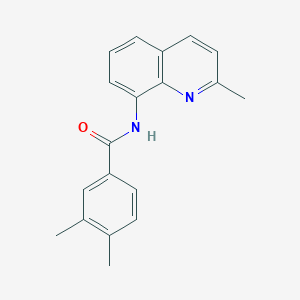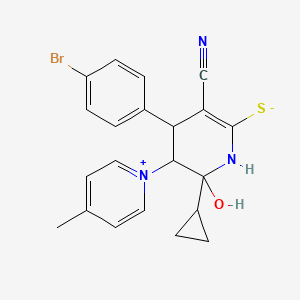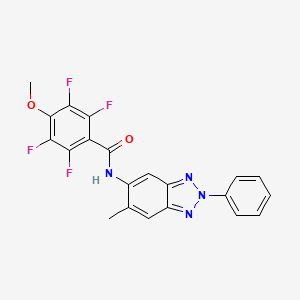![molecular formula C60H36N2O11 B15019228 oxydibenzene-4,1-diyl bis(1,3-dioxo-2-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylate)](/img/structure/B15019228.png)
oxydibenzene-4,1-diyl bis(1,3-dioxo-2-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
-5-Carboxylate is a chemical compound characterized by the presence of a carboxylate group attached to the fifth position of its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of -5-carboxylate typically involves the introduction of a carboxylate group into a precursor molecule. One common method is the oxidation of a corresponding -5-alcohol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is usually carried out under acidic conditions to facilitate the formation of the carboxylate group.
Industrial Production Methods
In industrial settings, -5-carboxylate can be produced through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
-5-Carboxylate undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert -5-carboxylate into other carboxylic acid derivatives.
Reduction: Reduction reactions can transform -5-carboxylate into -5-alcohols or other reduced forms.
Substitution: The carboxylate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of -5-carboxylate can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
-5-Carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: -5-Carboxylate derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of -5-carboxylate compounds in treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of -5-carboxylate involves its interaction with specific molecular targets and pathways. The carboxylate group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed effects of -5-carboxylate.
Comparison with Similar Compounds
Similar Compounds
-4-Carboxylate: Similar in structure but with the carboxylate group at the fourth position.
-6-Carboxylate: Similar in structure but with the carboxylate group at the sixth position.
-5-Hydroxylate: Contains a hydroxyl group instead of a carboxylate group at the fifth position.
Uniqueness
-5-Carboxylate is unique due to its specific positioning of the carboxylate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C60H36N2O11 |
|---|---|
Molecular Weight |
960.9 g/mol |
IUPAC Name |
[4-[4-[1,3-dioxo-2-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-5-carbonyl]oxyphenoxy]phenyl] 1,3-dioxo-2-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-5-carboxylate |
InChI |
InChI=1S/C60H36N2O11/c63-53(39-7-3-1-4-8-39)33-15-37-11-19-43(20-12-37)61-55(65)49-31-17-41(35-51(49)57(61)67)59(69)72-47-27-23-45(24-28-47)71-46-25-29-48(30-26-46)73-60(70)42-18-32-50-52(36-42)58(68)62(56(50)66)44-21-13-38(14-22-44)16-34-54(64)40-9-5-2-6-10-40/h1-36H/b33-15+,34-16+ |
InChI Key |
CIVHDKXNINJZFV-KXJQYHRCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=CC(=C4)C(=O)OC5=CC=C(C=C5)OC6=CC=C(C=C6)OC(=O)C7=CC8=C(C(=O)N(C8=O)C9=CC=C(C=C9)/C=C/C(=O)C1=CC=CC=C1)C=C7 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OC5=CC=C(C=C5)OC6=CC=C(C=C6)OC(=O)C7=CC8=C(C=C7)C(=O)N(C8=O)C9=CC=C(C=C9)C=CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,6-dibromo-4-methylphenoxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15019151.png)
![2-(2-chlorophenoxy)-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B15019160.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dichlorobenzamide](/img/structure/B15019172.png)
![2-Iodo-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol](/img/structure/B15019178.png)

![ethyl (2E)-2-[(4aR,6aS,6bS)-6b-acetyl-4a,6a-dimethyl-3,4,4a,4b,5,6,6a,6b,7,8,9,10,10a,11,11a,11b,12,13-octadecahydro-2H-indeno[2,1-a]phenanthren-2-ylidene]hydrazinecarboxylate](/img/structure/B15019184.png)
![N-(4-bromophenyl)-5-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-5-oxopentanamide](/img/structure/B15019194.png)
![2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15019199.png)
![N-[amino(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]benzamide](/img/structure/B15019202.png)
![4-bromo-2-[(E)-{[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol](/img/structure/B15019210.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(1E)-1-(4-nitrothiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B15019217.png)
![N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(naphthalen-2-yl)-1,3-benzoxazol-5-amine](/img/structure/B15019222.png)

